Cas no 2229488-71-3 (3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid)

3-Hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features a hydroxyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications. The indole core is known for its biological relevance, often found in bioactive compounds, suggesting utility in drug discovery. The methyl substitution at the nitrogen enhances stability, while the propanoic acid side chain offers functional flexibility for conjugation or derivatization. This compound may serve as a precursor for developing novel therapeutic agents or probes in medicinal chemistry. Its purity and well-defined structure ensure reproducibility in research applications.
3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid structure
2229488-71-3 structure
Product Name:3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
CAS No:2229488-71-3
MF:C12H13NO3
MW:219.236523389816
CID:6214288
PubChem ID:165833560
Update Time:2025-05-20

3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
    • EN300-1789575
    • 2229488-71-3
    • Inchi: 1S/C12H13NO3/c1-13-5-4-8-6-9(2-3-10(8)13)11(14)7-12(15)16/h2-6,11,14H,7H2,1H3,(H,15,16)
    • InChI Key: FOLXBTCVXAFWKT-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)O)C1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 62.5Ų

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Additional information on 3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid

3-Hydroxy-3-(1-Methyl-1H-lndol-5-Yl)Propanoic Acid: A Comprehensive Overview

3-Hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS No. 2229488-71-3) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure containing nitrogen and hydrogen atoms. The indole moiety is further substituted with a methyl group at the 1-position and a hydroxypropanoic acid group at the 5-position, giving rise to its distinctive chemical properties and biological activities.

The synthesis of 3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid involves a series of carefully designed organic reactions, including nucleophilic substitutions, reductions, and oxidations. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, the use of transition metal catalysts such as palladium(0) has been reported to facilitate key steps in the synthesis process, making it more efficient and scalable for industrial applications.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The indole ring system is well-known for its role in various bioactive molecules, including serotonin agonists and anticancer agents. Recent studies have demonstrated that 3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid exhibits selective binding affinity to certain G-protein coupled receptors (GPCRs), making it a valuable candidate for the design of novel therapeutic agents. Additionally, its propanoic acid moiety provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.

In the realm of materials science, 3-hydroxy-3-(1-methyl-1H-indol-5-y l)propanoic acid has been explored as a precursor for the synthesis of advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its carboxylic acid group can act as a coordinating ligand, forming stable bonds with metal ions. Recent research has highlighted its ability to form highly porous MOFs with exceptional surface areas, which show potential applications in gas storage and catalysis.

The biological activity of 3-hydroxy-3-(1-methyl-lH-indol-S-Yl)propanoic acid has also been extensively studied. In vitro assays have revealed its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) in macrophage cells, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary animal studies have indicated that this compound may possess neuroprotective properties, offering new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

From an environmental perspective, 3-hydroxy-S-(l-methyl-lH-indol-S-Yl)propanoic acid has been evaluated for its biodegradability and eco-toxicity. Recent findings suggest that it undergoes rapid microbial degradation under aerobic conditions, making it less likely to persist in aquatic environments. This property is particularly important for ensuring the sustainable use of this compound in industrial settings.

In conclusion, 3-hydroxy-S-(l-methyl-lH-indol-S-Yl)propanoic acid (CAS No. 2229488-SI-S) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable tool for future innovations in drug discovery and materials science.

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